Methyl 3-chloro-2-methylbenzoate
Overview
Description
“Methyl 3-chloro-2-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The IUPAC name for this compound is methyl 3-chloro-2-methylbenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-chloro-2-methylbenzoate” is 1S/C9H9ClO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-chloro-2-methylbenzoate” is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Drug Discovery and Development
- Field : Pharmaceuticals
- Application : The methyl group plays a significant role in the design or optimization of bioactive compounds in terms of pharmacodynamic or pharmacokinetic properties . This is often referred to as the “methylation effect” or the “magic methyl” effect .
- Methods : The effects that lead to significant changes in biological activity are analyzed, which is of paramount importance for the rational design and optimization of bioactive molecules .
- Results : The methylation effect has been demonstrated in numerous examples that show profound changes in either pharmacodynamic or pharmacokinetic properties .
Synthesis of Benzamides
- Field : Chemical Intermediates
- Application : Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been widely used in medical, industrial, biological and potential drug industries .
- Methods : A series of novel benzamide compounds were synthesized, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Chemical Synthesis
- Field : Organic Chemistry
- Application : Methyl 3-chloro-2-methylbenzoate could be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Methods : The specific methods of application would depend on the desired end product. For example, it could undergo nucleophilic substitution reactions with various nucleophiles, or it could be used in palladium-catalyzed coupling reactions .
- Results : The outcomes would vary depending on the specific reactions and conditions used .
Installation of the “Magic Methyl”
- Field : Synthetic Chemistry
- Application : The methyl group in Methyl 3-chloro-2-methylbenzoate could potentially be used in the installation of the “magic methyl” – C–H methylation in synthesis .
- Methods : This involves the selective and efficient C–H methylation of sp2 and sp3 carbon centres, which has become a powerful transformation in the synthetic toolbox .
- Results : Such techniques have become highly desirable in modern drug discovery and synthesis programmes .
Chemical Storage
- Field : Chemical Storage
- Application : Methyl 3-chloro-2-methylbenzoate is a chemical compound that can be stored at room temperature . This makes it useful in various applications where stable, room-temperature storage of chemicals is necessary .
- Methods : The compound is typically stored in a solid form at room temperature .
- Results : The ability to store this compound at room temperature can simplify handling and reduce costs associated with refrigeration or other special storage requirements .
Synthesis Routes
- Field : Organic Synthesis
- Application : Methyl 3-chloro-2-methylbenzoate could potentially be used in various synthesis routes.
- Methods : The specific methods of application would depend on the desired end product.
- Results : The outcomes would vary depending on the specific reactions and conditions used.
Safety And Hazards
“Methyl 3-chloro-2-methylbenzoate” is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, not eating/drinking/smoking when using this product, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
methyl 3-chloro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWKTHHPYGUFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408104 | |
Record name | methyl 3-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2-methylbenzoate | |
CAS RN |
99586-84-2 | |
Record name | methyl 3-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-methyl-benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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